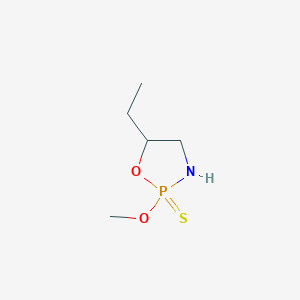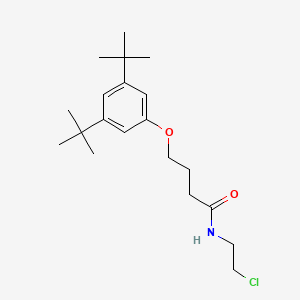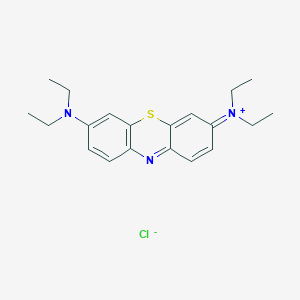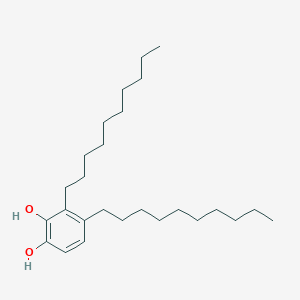![molecular formula C21H26N2O B14316998 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol CAS No. 112706-32-8](/img/structure/B14316998.png)
1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol: is an organic compound with the molecular formula C21H26N2O It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are connected by a penta-1,4-dien-3-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol is used as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications .
Medicine: Research has shown that derivatives of this compound may have pharmacological effects, such as inhibiting certain enzymes or receptors. This makes it a potential lead compound for the development of new medications .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chromophore properties make it suitable for use in colorants and optical materials .
Mecanismo De Acción
The mechanism of action of 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s conjugated system allows it to interact with DNA and proteins, potentially affecting cellular processes .
Comparación Con Compuestos Similares
- 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-bromophenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
Comparison: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol is unique due to the presence of dimethylamino groups, which enhance its solubility and reactivity compared to its halogenated or methoxy-substituted counterparts. These structural differences result in variations in their chemical and biological properties, making each compound suitable for specific applications .
Propiedades
Número CAS |
112706-32-8 |
|---|---|
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol |
InChI |
InChI=1S/C21H26N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16,21,24H,1-4H3 |
Clave InChI |
MVHNJOOFKDQTNG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC(C=CC2=CC=C(C=C2)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


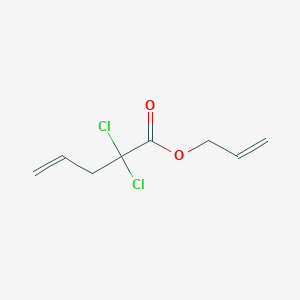

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)

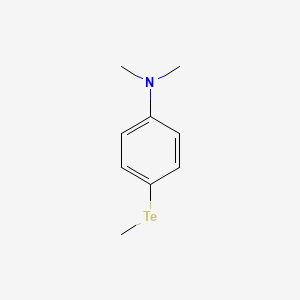

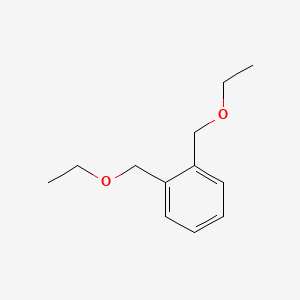
![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
